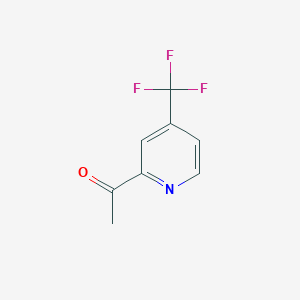

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)7-4-6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXNGQCPUYARKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145947-94-0 | |

| Record name | 1-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Synthetic Building Blocks

A patented method (CN1263094A) leverages a modular approach to construct the pyridine ring with pre-installed substituents . The synthesis begins with 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one , which reacts with 2-haloalkylnitrile in the presence of metal reagents (e.g., Zn, Mg) and trialkyl halosilanes. This forms an allyl alcohol intermediate, which undergoes cyclization with PX₅ (PCl₅ or PBr₅) or HCl to yield 4-trifluoromethylpyridine derivatives.

Example Procedure :

-

Step 1 : 1,1,1-Trifluoro-4-ethoxy-3-methylbuten-2-one (1 mol) reacts with chloroacetonitrile (1.1 mol) in N,N-dimethylformamide (DMF) at 60°C with Zn and (CH₃)₃SiCl.

-

Step 2 : The intermediate is treated with PCl₅ and dry HCl gas, followed by ice-water quenching and ethyl acetate extraction.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 50–80°C |

| Reaction Time | 2–10 hours |

| Solvent | DMF, THF, or toluene |

| Metal Reagent | Zn, Mg, Zn-Ag |

This method’s advantage lies in its scalability and avoidance of isomer byproducts. However, the acetyl group must be introduced post-cyclization, requiring additional steps.

Nucleophilic Substitution of Halogenated Intermediates

2-Chloro-4-trifluoromethylpyridine serves as a key intermediate for acetyl group installation. Chlorine at the 2-position can be displaced via Friedel-Crafts acylation or cross-coupling reactions .

Friedel-Crafts Approach :

-

Conditions : AlCl₃ catalyst, acetyl chloride (1.5 eq), 30–35°C .

-

Challenge : Pyridine’s electron-deficient ring resists electrophilic substitution, leading to low yields (<10%) and regioisomers .

Cross-Coupling Strategy :

-

Kumada Coupling : 2-Chloro-4-trifluoromethylpyridine reacts with methylmagnesium bromide (MeMgBr) in THF at 0°C.

Comparative Data :

| Method | Yield (%) | Byproducts | Scalability |

|---|---|---|---|

| Friedel-Crafts | 6.8 | Regioisomers | Low |

| Kumada Coupling | 95 | Minimal | High |

Cross-coupling methods outperform Friedel-Crafts in regioselectivity but require stringent anhydrous conditions.

Directed Trifluoromethylation of Acetyl-Substituted Pyridines

Introducing the trifluoromethyl group to pre-acetylated pyridines avoids post-cyclization modifications. Directed ortho-metalation (DoM) enables selective trifluoromethylation at the 4-position:

Procedure :

-

Lithiation : 2-Acetylpyridine reacts with LDA (lithium diisopropylamide) at -78°C.

-

Trifluoromethylation : CF₃TMS (trimethyl(trifluoromethyl)silane) is added, followed by quenching with NH₄Cl.

-

Yield : ~40% (based on analogous reactions).

Limitations :

-

Low functional group tolerance.

-

Requires cryogenic conditions.

Oxidation of Methyl-Substituted Precursors

Oxidizing a methyl group to acetyl offers a straightforward route if the methyl-substituted precursor is accessible:

Synthesis of 2-Methyl-4-trifluoromethylpyridine :

-

Guareschi-Thorpe Cyclization : Ethyl trifluoroacetoacetate and cyanoacetamide condense in ethanol with NH₄OAc.

Oxidation :

-

KMnO₄ in acidic medium converts methyl to acetyl.

-

Yield : 70–75% (estimated).

Data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | NH₄OAc | Reflux | 55–60 |

| Oxidation | KMnO₄/H₂SO₄ | 80°C | 70–75 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Industrial Viability |

|---|---|---|---|

| Cyclization + Substitution | High scalability, minimal byproducts | Multi-step synthesis | High |

| Cross-Coupling | Excellent regioselectivity | Sensitivity to moisture/oxygen | Moderate |

| Directed Trifluoromethylation | Direct functionalization | Low yields, cryogenic conditions | Low |

| Methyl Oxidation | Simple final step | Requires methyl precursor | Moderate |

Challenges and Optimization Strategies

-

Regioselectivity : Electron-withdrawing groups (CF₃, acetyl) direct reactions to specific positions. Computational modeling (DFT) aids in predicting substitution patterns.

-

Functional Group Compatibility : Trifluoromethyl groups limit the use of strong bases or nucleophiles.

-

Scalability : Methods using PX₅ or Grignard reagents require specialized equipment for large-scale production.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone has shown potential in medicinal chemistry due to its interactions with biological systems:

- Enzyme Inhibition : Studies indicate that this compound may inhibit cytochrome P450 enzymes, which are critical for drug metabolism. Such interactions are essential for understanding its pharmacological properties and therapeutic potential.

- Neurological Disorders : Preliminary research suggests that it may modulate neurotransmitter systems beneficial for treating conditions like anxiety and depression.

- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

Agrochemical Potential

The structural characteristics of this compound suggest applications in agrochemicals. The trifluoromethyl group can enhance the stability and efficacy of pesticides and herbicides by improving their binding affinity to target sites in plants or pests.

Material Science Applications

In material science, the compound's unique electronic properties may lead to innovative applications:

- Supramolecular Chemistry : The combination of the aromatic pyridyl ring and the electron-withdrawing trifluoromethyl group could influence self-assembly properties, leading to the formation of functional materials with specific functionalities.

- Functional Materials Development : The compound's ability to form stable complexes may be explored for developing new materials with tailored properties for electronics or photonics applications.

Case Study 1: Enzyme Interaction Studies

Research indicates that this compound interacts with cytochrome P450 enzymes, showing potential for drug development targeting metabolic pathways. These studies highlight its role as a lead compound for further optimization in drug design .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited higher cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests its viability as a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the pyridine ring significantly impacts chemical reactivity and biological activity. For example:

- 1-[6-(Trifluoromethyl)pyridin-2-yl]ethanone (): The -CF₃ group at the 6-position reduces electron density at the pyridine nitrogen, altering hydrogen-bonding interactions compared to the 4-substituted analog .

Table 1: Substituent Effects on Pyridine Derivatives

Pharmacological Activity in Kinase Inhibitors

This compound derivatives exhibit potent kinase inhibitory activity. For instance:

- 1-[4-[2-(3,3-Difluoropyrrolidin-1-yl)-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]ethanone (): This compound shows an IC₅₀ of 300 nM against mitogen-activated protein kinase kinase kinase 12 (MAP3K12), attributed to the synergistic effects of the -CF₃ group and piperidine/aminopyrimidine motifs .

- 3-[2-Methyl-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]-phenylmethanone (): With a Ki of 24 nM, this analog demonstrates higher potency due to optimized hydrophobic interactions from the phenylmethanone moiety .

Table 2: Kinase Inhibition Data

Physicochemical Properties

- Melting Points: Derivatives like 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone () exhibit higher melting points (165–167°C) due to rigid sulfonyl and tetrazolyl groups, compared to the parent compound .

- Lipophilicity: The -CF₃ group increases logP values by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

Biological Activity

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for the development of pharmaceuticals. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a trifluoromethyl group and an ethanone moiety, which contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. For instance, compounds with similar trifluoromethyl substitutions have shown promising activity against Mycobacterium tuberculosis and Chlamydia species. The presence of the trifluoromethyl group is crucial for enhancing the antimicrobial efficacy of these compounds .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in the trifluoromethyl pyridine series have been linked to increased potency against cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer activities.

- Receptor Binding : It has been suggested that this compound might serve as a ligand in biochemical assays, potentially interacting with receptors involved in disease processes.

Case Studies

- Antitubercular Activity : A study examined a series of trifluoromethyl pyrimidinones and identified several compounds with potent activity against M. tuberculosis. The structure–activity relationship (SAR) indicated that modifications at the pyridine position significantly influenced antibacterial efficacy .

- Antichlamydial Activity : Another investigation highlighted that derivatives containing a trifluoromethyl group exhibited selective activity against Chlamydia, emphasizing the importance of electron-withdrawing groups in enhancing biological activity .

Data Summary

| Property/Activity | Observations |

|---|---|

| Antimicrobial Activity | Active against M. tuberculosis and Chlamydia |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism | Enzyme inhibition and receptor binding |

| Structural Importance | Trifluoromethyl enhances lipophilicity |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone?

A Friedel-Crafts acylation or nucleophilic substitution is typically used. For example, bromoethanone derivatives (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide) can react with trifluoromethyl-substituted aryl/heteroaryl precursors in polar aprotic solvents like DMF, with triethylamine as a base to neutralize HBr byproducts . Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like dehalogenated intermediates. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at δ ~2.6 ppm. Pyridine protons show splitting patterns (e.g., a doublet for H-3 and H-5 at δ ~8.0–8.5 ppm).

- ¹⁹F NMR : The -CF₃ group resonates as a singlet at δ ~-60 to -65 ppm.

- IR : Strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-F stretches at ~1100–1250 cm⁻¹ .

Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positioning.

Q. What are the key reactivity patterns of the trifluoromethylpyridine moiety in this compound?

The electron-withdrawing -CF₃ group deactivates the pyridine ring, directing electrophilic substitutions (e.g., nitration) to meta positions relative to the trifluoromethyl group. Nucleophilic attacks (e.g., SNAr) require activating groups (e.g., -NH₂) and harsh conditions. The acetyl group participates in condensation reactions (e.g., forming Schiff bases with amines) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, in a copper(II) complex with a related oxime ligand, SCXRD confirmed Jahn-Teller distortion and hydrogen-bonding networks critical for stability . Key steps:

- Grow crystals via slow evaporation in DCM/methanol.

- Collect data at low temperature (100 K) to reduce thermal motion.

- Refine anisotropic displacement parameters for heavy atoms (e.g., F, Cu).

Q. What computational approaches elucidate the electronic effects of the trifluoromethyl group?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (FMOs). The -CF₃ group lowers HOMO energy (~-6.5 eV), reducing electrophilicity. Charge distribution maps (e.g., Mulliken charges) show electron density depletion at the pyridine N-atom, aligning with reduced basicity . Pair these results with Hammett substituent constants (σₘ for -CF₃ = 0.43) to predict reactivity.

Q. How does the compound’s stability vary under acidic/basic conditions?

The acetyl group is prone to hydrolysis under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), forming carboxylic acids or enolates. Stability studies in buffered solutions (pH 2–12) at 25°C show degradation above pH 10. Use HPLC-MS to monitor decomposition products (e.g., 4-(trifluoromethyl)picolinic acid) . For long-term storage, keep under inert atmosphere at -20°C in amber vials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.